15(R)-15-methyl Prostaglandin A2
Overview
Description
15®-15-methyl Prostaglandin A2 is a synthetic analog of Prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. 15®-15-methyl Prostaglandin A2 is known for its unique stereochemistry and biological activities, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 15®-15-methyl Prostaglandin A2 is the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA) type A receptors (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The 15®-15-methyl Prostaglandin A2 interacts with GABAAR, causing a significant reduction in GABA-induced currents through these receptors . This interaction suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAAR modulators .
Biochemical Pathways
The 15®-15-methyl Prostaglandin A2 is part of the large family of prostaglandins, which are structurally characterized by the presence of an α,β-unsaturated keto functionality . Prostaglandins are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, and pain perception . They act through specific G-protein coupled receptors .
Pharmacokinetics
Prostaglandins, in general, are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents . More research is needed to understand the ADME properties of 15®-15-methyl Prostaglandin A2 and their impact on bioavailability.
Result of Action
The 15®-15-methyl Prostaglandin A2 significantly reduces GABA-induced currents through GABAAR . This reduction suggests that the compound might have potential therapeutic effects, particularly in conditions where modulation of GABAAR is beneficial .
Biochemical Analysis
Biochemical Properties
15®-15-methyl Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is known to have functional effects on the major inhibitory neurotransmitter γ-aminobutyric acid (GABA) type A receptors (GABAAR) . The (15R)-epimer significantly reduced GABA-induced currents through GABAA receptors .
Cellular Effects
The cellular effects of 15®-15-methyl Prostaglandin A2 are diverse and complex. It has been found to significantly reduce GABA-induced currents through GABAA receptors . This suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAA receptor modulators .
Molecular Mechanism
The molecular mechanism of 15®-15-methyl Prostaglandin A2 involves its interaction with GABA type A receptors. The (15R)-epimer of this compound significantly reduced GABA-induced currents through these receptors . This suggests that it might exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the (15R)-epimer of this compound might serve as a novel scaffold for the development of selective GABAA receptor modulators .
Metabolic Pathways
15®-15-methyl Prostaglandin A2 is involved in the metabolic pathways of arachidonic acid . It is metabolized by lipoxygenase into hydroperoxyeicosatetraenoic acid (HpETE) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15®-15-methyl Prostaglandin A2 involves several key steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxy-tetrahydrofuran.
Organo-catalytic Domino-Aldol Reaction: This step forms the core structure of the compound.
Mizoroki-Heck Reaction: This reaction introduces the necessary double bonds.
Wittig Reaction: This step is used to form the side chains.
Oxidation-Decarboxylation Sequence: This final step completes the synthesis by introducing the carboxyl group and finalizing the stereochemistry.
Industrial Production Methods
Industrial production of 15®-15-methyl Prostaglandin A2 typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
15®-15-methyl Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15®-15-methyl Prostaglandin A2, each with unique biological activities .
Scientific Research Applications
15®-15-methyl Prostaglandin A2 has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying prostaglandin synthesis and reactions.
Biology: The compound is used to investigate the biological roles of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
15®-15-methyl Prostaglandin A2 is unique due to its specific stereochemistry and biological activities. Similar compounds include:
Prostaglandin A2: The parent compound with similar but less potent biological effects.
15(S)-15-methyl Prostaglandin A2: The stereoisomer with different biological activities.
Prostaglandin E2: Another member of the prostaglandin family with distinct biological roles.
These compounds share structural similarities but differ in their stereochemistry and specific biological effects, highlighting the uniqueness of 15®-15-methyl Prostaglandin A2.
Properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBXYYKXJUBAJX-ULDSDQABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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